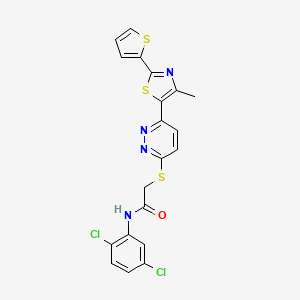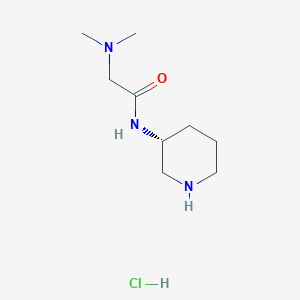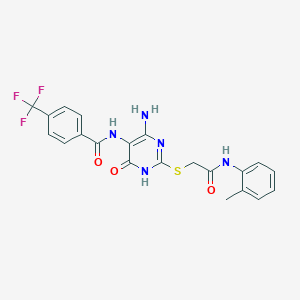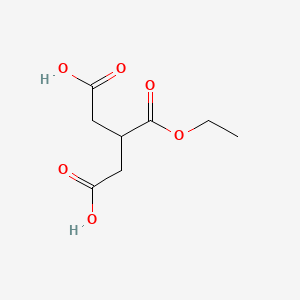![molecular formula C14H9F6N3O B2706872 N-[(pyridin-3-yl)methyl]-4,6-bis(trifluoromethyl)pyridine-2-carboxamide CAS No. 1092345-12-4](/img/structure/B2706872.png)
N-[(pyridin-3-yl)methyl]-4,6-bis(trifluoromethyl)pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[(pyridin-3-yl)methyl]-4,6-bis(trifluoromethyl)pyridine-2-carboxamide” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The compound also contains trifluoromethyl groups, which consist of one carbon atom bonded to three fluorine atoms .
Synthesis Analysis
The synthesis of such compounds often involves the use of trifluoromethylpyridines (TFMP) as key structural motifs . TFMP derivatives are used in the agrochemical and pharmaceutical industries, and their synthesis often involves the exchange of chlorine and fluorine atoms . The specific synthesis process for “this compound” is not detailed in the available literature.Wissenschaftliche Forschungsanwendungen
Complexation and Anion Sensing
- Anion and Neutral Guest Recognition : Dicationic derivatives of N,N'-bis(pyridyl)pyridine-2,6-dicarboxamide have shown strong binding to anions and neutral guests like urea and amide, with selectivity for chloride ions. This high affinity and selectivity are attributed to the rigid, preorganized structure of the receptors and the high acidity of NH and CH groups (Dorazco‐González et al., 2010).
- Fluorescent Anion Sensing : Bisquinolinium pyridine-2,6-dicarboxamide receptors have been developed for fluorescent anion sensing in water, demonstrating efficient binding and quenching by nucleoside triphosphates and simple inorganic anions. The high acidity of amides and the rigid structure of these receptors facilitate efficient binding in water (Dorazco‐González et al., 2014).
Structural Diversity and Coordination Polymers
- Copper(II) and Silver(I) Coordination Polymers : The structural diversity of copper(II) and silver(I) coordination polymers has been explored using dipyridyl ligands with amide spacers. These studies highlight the role of ligand conformation in the assembly of metal complexes, showcasing the versatility of pyridinecarboxamide derivatives in constructing coordination polymers with varied structural motifs (Yeh et al., 2008).
Luminescence and Metallogels
- Luminescence Properties : Research into aromatic carboxylic acid ligands and their Eu(III) and Tb(III) complexes has demonstrated strong luminescence, attributed to the efficient antenna effect provided by the ligand's structure. These findings suggest potential applications in materials science and medicinal chemistry (Tang et al., 2011).
- Healable Lanthanide Luminescent Supramolecular Metallogel : The formation of a luminescent, healable metallogel from 2,6-bis(1,2,3-triazol-4-yl)pyridine ligands and Eu(III) ions has been reported. This work highlights the potential of pyridinecarboxamide derivatives in creating functional materials with novel properties (McCarney et al., 2015).
Wirkmechanismus
Target of Action
Similar compounds have been known to target various receptors and enzymes, contributing to their biological activity .
Mode of Action
The compound likely interacts with its targets through a series of molecular interactions, possibly including hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to a range of downstream effects .
Result of Action
Similar compounds have been known to exert various biological effects, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-[(pyridin-3-yl)methyl]-4,6-bis(trifluoromethyl)pyridine-2-carboxamide . These factors could include pH, temperature, and the presence of other molecules in the environment .
Eigenschaften
IUPAC Name |
N-(pyridin-3-ylmethyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F6N3O/c15-13(16,17)9-4-10(23-11(5-9)14(18,19)20)12(24)22-7-8-2-1-3-21-6-8/h1-6H,7H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPIKIXOPZLVSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=NC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F6N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2706789.png)

![3-(Aminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid;dihydrochloride](/img/structure/B2706791.png)
![N-[(2-nitrophenyl)methylideneamino]benzenesulfonamide](/img/structure/B2706792.png)






![Tert-butyl 2-(iodomethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2706802.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2706809.png)
![N-[2-(4-chlorophenyl)ethyl]-3-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}propanamide](/img/structure/B2706811.png)
